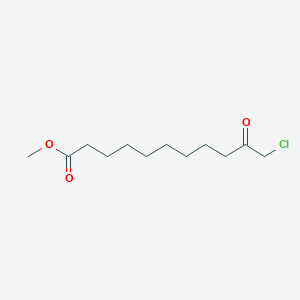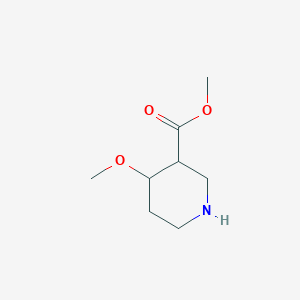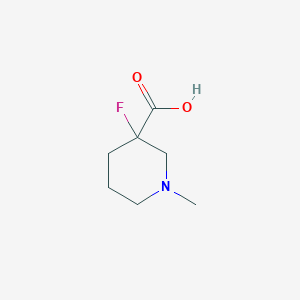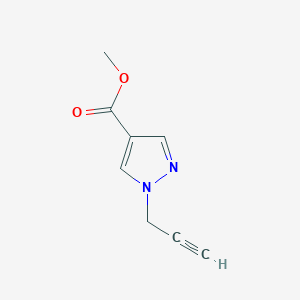
Methyl11-chloro-10-oxoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-chloro-10-oxoundecanoate is a chemical compound with the molecular formula C12H21ClO3. It is a monomethyl ester of sebacinic acid and is known for its applications in organic synthesis and as a precursor in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 11-chloro-10-oxoundecanoate can be synthesized through the esterification of 11-chloro-10-oxoundecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methyl 11-chloro-10-oxoundecanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-chloro-10-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces 11-chloro-10-oxoundecanoic acid.
Reduction: Yields 11-chloro-10-hydroxyundecanoate or undecane derivatives.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 11-chloro-10-oxoundecanoate is utilized in several scientific research fields:
Chemistry: Used as a precursor in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a building block in drug development.
Medicine: Investigated for its potential in developing pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 11-chloro-10-oxoundecanoate involves its interaction with specific molecular targets. It can act as an intermediate in various biochemical pathways, facilitating the formation of desired products through its reactive functional groups. The chlorine atom and ester group play crucial roles in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 10-chloro-10-oxodecanoate: Similar in structure but with a different chain length.
Methyl sebacoyl chloride: Another ester derivative of sebacinic acid with different functional groups.
Uniqueness
Methyl 11-chloro-10-oxoundecanoate is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H21ClO3 |
|---|---|
Molekulargewicht |
248.74 g/mol |
IUPAC-Name |
methyl 11-chloro-10-oxoundecanoate |
InChI |
InChI=1S/C12H21ClO3/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h2-10H2,1H3 |
InChI-Schlüssel |
GQBHEIBACIZQIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 3-[(phenylmethyl)thio]-](/img/structure/B13524495.png)













